![molecular formula C9H11NO2 B1417492 4-((Hydroxyimino)propyl)phenol CAS No. 133595-72-9](/img/structure/B1417492.png)
4-((Hydroxyimino)propyl)phenol
Overview
Description
Molecular Structure Analysis
The molecule contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 oxime (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 ether (aromatic) .Chemical Reactions Analysis
Phenols, including 4-((Hydroxyimino)propyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . They also have specific chemical reactivity which cause significant biological activities, ranging from antioxidants to antiproliferative compounds . These activities are profoundly related to chemical groups grafted onto the phenolic core .Scientific Research Applications
Synthesis and Characterization
- Novel ON donor Schiff bases, including variants of 4-((Hydroxyimino)propyl)phenol, have been synthesized and characterized. These compounds showed significant activity in protecting DNA against hydroxyl free radicals and demonstrated substantial electrooxidised product development when exposed to DNA environment (Shabbir et al., 2016).
Antimicrobial Activity
- Phenolic compounds, including derivatives of 4-((Hydroxyimino)propyl)phenol, have been recognized for their antimicrobial properties. They exhibit varying inhibitory powers against bacteria, fungi, and viruses, and their mechanisms of action have been studied extensively (Davidson & Brandén, 1981).
Kinetics and Degradation Studies
- Studies on the kinetics and degradation of similar phenolic compounds, like 4-hydroxybenzoate esters, provide insights into the stability and reaction pathways of these compounds under different conditions (Sunderland & Watts, 1984).
Bioremediation
- In bioremediation studies, enzymes like laccase have been used to degrade phenolic environmental pollutants, indicating the potential application of 4-((Hydroxyimino)propyl)phenol derivatives in environmental cleanup processes (Chhaya & Gupte, 2013).
DNA Interaction
- Synthetic phenolic food additives, structurally related to 4-((Hydroxyimino)propyl)phenol, have been studied for their potential to form molecular complexes with nucleic acids, highlighting their interactions with DNA (Dolatabadi & Kashanian, 2010).
Polymeric Applications
- Research on poly(azomethine)esters incorporating variants of 4-((Hydroxyimino)propyl)phenol demonstrates the potential of these compounds in the synthesis of polymers with potential therapeutic applications (Gul et al., 2013).
properties
IUPAC Name |
4-[(Z)-C-ethyl-N-hydroxycarbonimidoyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-9(10-12)7-3-5-8(11)6-4-7/h3-6,11-12H,2H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYVORCYLUSKQL-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O)/C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Hydroxyimino)propyl)phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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